3-(Methoxymethyl)oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

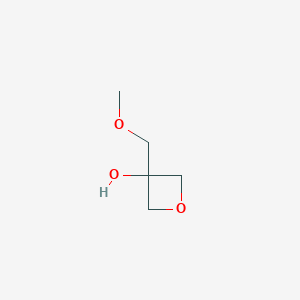

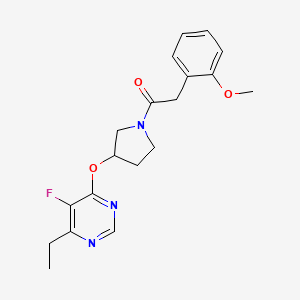

3-(Methoxymethyl)oxetan-3-ol, also known as MMEOL, is a cyclic organic compound with the chemical formula C5H10O3 . It has a molecular weight of 118.13 . It is a liquid at room temperature .

Synthesis Analysis

A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 . The InChI key is GPMWZLHKOHHKFG-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of carboxylic acids with terminal epoxides has attracted special attention, as it provides a convenient synthetic approach to 1,2-diol monoesters . For instance, oxetan-3-ol, a popular moiety in the pharmaceutical industry, could be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 118.13 .Aplicaciones Científicas De Investigación

Bioisosteric Replacement of Carboxylic Acid

3-(Methoxymethyl)oxetan-3-ol is considered as a potential surrogate for the carboxylic acid functional group. It holds promise as an isosteric replacement in medicinal chemistry, based on studies evaluating its physicochemical properties and its role in inhibiting eicosanoid biosynthesis (Lassalas et al., 2017).

Synthesis of Novel Bioisosteres

This compound has been explored for synthesizing 3-sulfanyl-oxetanes, serving as bioisosteres for thioesters or benzyl sulfides. The process involves Li-catalyzed chemoselective C-OH activation and thiol alkylation, leading to novel oxetane sulfides with potential applications in drug discovery (Croft et al., 2017).

Synthesis Method Development

Studies have been conducted on developing concise methods for synthesizing oxetan-3-ol from epoxy chloropropane. The synthesis of oxetan-3-ol is significant for preparing 3-oxetanone, which is used in synthetic and medicinal chemistry (Tianxiang et al., 2016).

Application in Polymer Chemistry

Research into the coupling reactions of oxetane derivatives with carbon dioxide has been carried out, highlighting the potential of this compound in forming aliphatic polycarbonates. The reaction rates and the formation of copolymers have been a focus, especially in the context of increasing steric bulk of the substituents on oxetane (Darensbourg et al., 2011).

Photopolymerization Studies

The compound has been studied for its role in the cationic photopolymerization of oxetane functionalized hyperbranched polymers. This has implications in developing materials with increased glass-transition temperatures and potentially antioxidative properties (Sangermano et al., 2005).

Mecanismo De Acción

Target of Action

Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties . They are known to be more metabolically stable and lipophilicity neutral .

Mode of Action

Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This property can influence how the compound interacts with its targets.

Pharmacokinetics

Oxetanes are known to be more metabolically stable, which could potentially impact the bioavailability of the compound .

Action Environment

The properties of oxetanes suggest that they may be influenced by factors such as temperature and ph .

Safety and Hazards

Direcciones Futuras

Oxetanes, including 3-(Methoxymethyl)oxetan-3-ol, have been the subject of recent advances in synthesis, reactivity, and medicinal chemistry . They are versatile substrates in organic synthesis because of their easy synthesis and ability to undergo ring-opening reactions under the action of various nucleophiles . This makes them crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .

Propiedades

IUPAC Name |

3-(methoxymethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWZLHKOHHKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)

![5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)

![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)

![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)

![4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile](/img/structure/B2452240.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)